

A Comparative Analysis of Ipatasertib-NH2 Dihydrochloride PROTAC Off-Target Protein Profiling

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Compound of Interest

Compound Name: Ipatasertib-NH2 dihydrochloride

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In the landscape of targeted protein degradation, understanding the selectivity of proteolysis-targeting chimeras (PROTACs) is paramount for their development as safe and effective therapeutics. This guide provides a detailed comparison of the off-target protein profile of **Ipatasertib-NH2 dihydrochloride**-based PROTAC, INY-03-041, with its parent inhibitor, Ipatasertib (GDC-0068), and a second-generation AKT degrader, INY-05-040.

Executive Summary

Ipatasertib-NH2 dihydrochloride is a warhead used in the synthesis of the PROTAC INY-03-041, which targets the serine/threonine kinase AKT for degradation.[1] An unbiased, multiplexed mass spectrometry-based proteomic analysis of MOLT4 cells treated with INY-03-041 demonstrated high selectivity for all three AKT isoforms. Notably, the known off-targets of the parent inhibitor Ipatasertib, S6K1 and PKG1, were not degraded by the PROTAC, highlighting an improved selectivity profile.[1] The primary off-target degradation observed was RNF166, a known target of the lenalidomide E3 ligase ligand component of the PROTAC.[1] A second-generation degrader, INY-05-040, which utilizes a von Hippel-Lindau (VHL) E3 ligase ligand, has been developed with improved potency and degradation kinetics compared to INY-03-041.

Data Presentation





Table 1: Off-Target Protein Profiling of INY-03-041 in

MOLT4 cells

Protein	Description	Log2 Fold Change	p-value	On-Target/Off- Target
AKT1	Serine/threonine- protein kinase 1	Significantly Downregulated	< 0.05	On-Target
AKT2	Serine/threonine- protein kinase 2	Significantly Downregulated	< 0.05	On-Target
AKT3	Serine/threonine- protein kinase 3	Significantly Downregulated	< 0.05	On-Target
RNF166	E3 ubiquitin- protein ligase RNF166	Significantly Downregulated	< 0.05	Off-Target (Lenalidomide- mediated)
S6K1 (RPS6KB1)	Ribosomal protein S6 kinase beta-1	No Significant Change	> 0.05	Known Off- Target of Ipatasertib (Inhibitor)
PKG1 (PRKG1)	cGMP- dependent protein kinase 1	No Significant Change	> 0.05	Known Off- Target of Ipatasertib (Inhibitor)

Note: This table is a summary based on descriptive findings from the cited research.[1] The exact quantitative values for fold change and p-value are accessible through the PRIDE repository with the accession number PXD015207.

Table 2: Comparative Cellular Activity of AKT-Targeting Compounds



Compound	Target/Mechan ism	E3 Ligase Recruiter	Relative Potency	Key Features
Ipatasertib (GDC-0068)	AKT inhibitor	N/A	Baseline	Reversible inhibition of AKT kinase activity.
INY-03-041	AKT degrader (PROTAC)	Cereblon (CRBN)	More potent than GDC-0068	Induces degradation of AKT; improved selectivity over parent inhibitor.
INY-05-040	AKT degrader (PROTAC)	von Hippel- Lindau (VHL)	More potent than INY-03-041	Second- generation degrader with enhanced degradation kinetics.

Experimental Protocols Proteomic Analysis of INY-03-041

Cell Line and Treatment: MOLT4 cells, which express all three AKT isoforms, were treated with 250 nM of INY-03-041 for 4 hours.[1]

Sample Preparation: Cells were harvested and lysed. Proteins were extracted, reduced, alkylated, and digested with trypsin. The resulting peptides were labeled with tandem mass tags (TMT) for quantitative analysis.

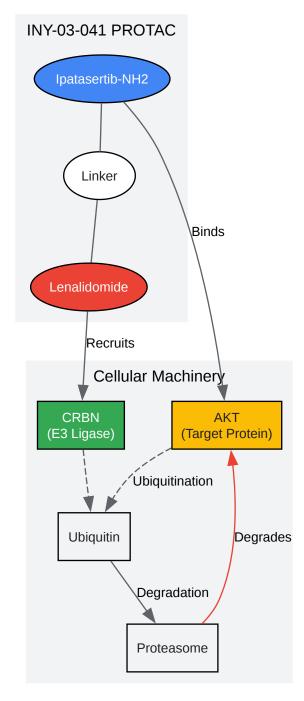
Mass Spectrometry: The TMT-labeled peptides were analyzed using an Orbitrap Fusion Lumos mass spectrometer.[1]

Data Analysis: Protein abundance was quantified based on TMT reporter ion intensities. Statistical analysis was performed to identify proteins with significant changes in abundance upon treatment with INY-03-041 compared to a vehicle control.



Visualizations Signaling Pathway of AKT Degradation by INY-03-041

AKT Degradation Pathway via INY-03-041





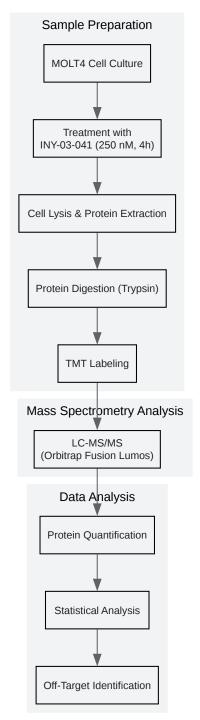
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Caption: Mechanism of AKT protein degradation induced by the PROTAC INY-03-041.

Experimental Workflow for Off-Target Proteomics



Off-Target Proteomics Experimental Workflow

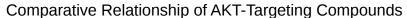


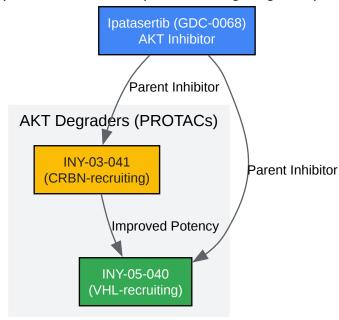
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Caption: Workflow for identifying off-target proteins of INY-03-041 using quantitative proteomics.

Logical Relationship of Comparative Compounds





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Caption: Relationship between the AKT inhibitor and the derived first and second-generation PROTACs.

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References



- 1. Discovery of an AKT Degrader with Prolonged Inhibition of Downstream Signaling PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [A Comparative Analysis of Ipatasertib-NH2
 Dihydrochloride PROTAC Off-Target Protein Profiling]. BenchChem, [2025]. [Online PDF].

 Available at: [https://www.benchchem.com/product/b12422494#ipatasertib-nh2-dihydrochloride-protac-off-target-protein-profiling]

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